3-Phenyl-2-thien-2-ylacrylic acid
Description
3-Phenyl-2-thien-2-ylacrylic acid (IUPAC name: (2E)-3-phenyl-2-(thiophen-2-yl)prop-2-enoic acid) is a substituted acrylic acid derivative featuring a phenyl group at the 3-position and a thiophen-2-yl group at the 2-position of the acrylic acid backbone. Its molecular formula is C₁₃H₁₀O₂S, with a molecular weight of approximately 230.28 g/mol (calculated). The compound is structurally characterized by a conjugated system involving the electron-rich thiophene ring and the phenyl group, which may influence its electronic and optical properties.
Properties
Molecular Formula |
C13H10O2S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
(Z)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9+ |
InChI Key |
PRFYTLRQUHFIRX-PKNBQFBNSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of 3-Phenyl-2-thien-2-ylacrylic Acid and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not reported | C₁₃H₁₀O₂S | ~230.28 | Not reported | Carboxylic acid, Phenyl, Thiophen-2-yl |
| 3-(2-Thienyl)acrylic acid | 15690-25-2 | C₇H₆O₂S | 154.19 | 145–148 | Carboxylic acid, Thiophen-2-yl |
| 3-(3-Thienyl)acrylic acid | 1195-52-4 | C₇H₆O₂S | 154.19 | Not reported | Carboxylic acid, Thiophen-3-yl |
| Cinnamic acid | 140-10-3 | C₉H₈O₂ | 148.16 | 133 | Carboxylic acid, Phenyl |
| Ethyl 2-cyano-3-phenylacrylate | 2025-40-3 | C₁₂H₁₁NO₂ | 201.22 | Not reported | Ester, Cyano, Phenyl |
Key Observations :
- Thiophene Positional Isomerism : 3-(2-Thienyl)acrylic acid (thiophen-2-yl) and 3-(3-Thienyl)acrylic acid (thiophen-3-yl) differ in substitution patterns, impacting electronic conjugation. The 2-position in thiophene is more reactive in electrophilic substitution due to enhanced electron density .
- Functional Group Variation: Ethyl 2-cyano-3-phenylacrylate replaces the carboxylic acid with an ester and introduces a cyano group, altering polarity and reactivity .
Chemical Reactivity and Electronic Properties
- Acidity : The carboxylic acid group in this compound is expected to exhibit moderate acidity, influenced by electron-withdrawing effects of the thiophene ring. This contrasts with cinnamic acid, where the phenyl group exerts a weaker electron-withdrawing effect .
- Reactivity : The sulfur atom in thiophene may participate in coordination chemistry or hydrogen bonding, distinguishing it from purely hydrocarbon-based analogs like cinnamic acid .
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